molecular formula C17H21NO4 B8554528 Diethyl 3-cyano-3-phenylhexanedioate CAS No. 61330-10-7

Diethyl 3-cyano-3-phenylhexanedioate

Cat. No.: B8554528
CAS No.: 61330-10-7
M. Wt: 303.35 g/mol
InChI Key: NYGHQVIGELMQHF-UHFFFAOYSA-N
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Description

Diethyl 3-cyano-3-phenylhexanedioate is a substituted diester featuring a hexanedioate backbone with a cyano (-CN) and phenyl (-C₆H₅) group at the 3-position.

Properties

CAS No.

61330-10-7

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

diethyl 3-cyano-3-phenylhexanedioate

InChI

InChI=1S/C17H21NO4/c1-3-21-15(19)10-11-17(13-18,12-16(20)22-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-12H2,1-2H3

InChI Key

NYGHQVIGELMQHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC(=O)OCC)(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Diethyl 3-Cyano-3-Phenylhexanedioate: Contains a six-carbon diethyl ester chain with electron-withdrawing cyano and aromatic phenyl substituents. These groups enhance electrophilicity, making it a candidate for nucleophilic substitution or polymerization reactions.
  • Its unmodified structure lends itself to applications in flavoring agents (FEMA 2377) and solvent systems.
  • Caffeic Acid (C₉H₈O₄): A phenolic acid with hydroxyl (-OH) and propenoic acid (-CH=CHCOOH) groups, contrasting sharply with the cyano-ester functionality of the target compound . Caffeic acid is widely used in pharmacological and cosmetic research due to its antioxidant properties.

Physical and Chemical Properties

Property This compound* Diethyl Succinate Caffeic Acid Boron Trifluoride Diethyl Etherate
Molecular Formula C₁₈H₂₁NO₄ (hypothesized) C₈H₁₄O₄ C₉H₈O₄ C₄H₁₀BF₃O
Appearance Likely liquid or low-melting solid Colorless to pale yellow liquid Yellow crystals Liquid (handled under inert gas)
Boiling Point High (est. >200°C due to size) ~80°C Decomposes upon heating 126–129°C
Solubility Organic solvents (inferred) Water, organic solvents Limited in water, soluble in ethanol Reacts violently with water
Key Functional Groups Ester, cyano, phenyl Ester Phenolic, propenoic acid Boron trifluoride, ether
Primary Applications Synthetic intermediate, pharmaceuticals Flavoring, solvents Antioxidants, supplements Catalyst in organic synthesis

*Note: Properties for this compound are inferred due to lack of direct evidence.

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